molecular formula C14H13ClFNO2S B10971370 1-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)methanesulfonamide

Cat. No.: B10971370
M. Wt: 313.8 g/mol
InChI Key: LIOLPGWTIGOTQU-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorophenylamine, undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-chlorophenylmethanesulfonamide.

    Introduction of the Fluoromethylphenyl Group: The intermediate is then reacted with 5-fluoro-2-methylphenylamine under suitable conditions, such as heating in a solvent like dichloromethane, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The sulfonamide moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

(4-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE: shares similarities with other sulfonamides such as sulfamethoxazole and sulfadiazine.

    Sulfamethoxazole: Known for its use as an antibiotic, it has a similar sulfonamide structure but different substituents on the phenyl rings.

    Sulfadiazine: Another antibiotic with a sulfonamide group, differing in the position and type of substituents.

Uniqueness

The uniqueness of (4-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-10-2-7-13(16)8-14(10)17-20(18,19)9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3

InChI Key

LIOLPGWTIGOTQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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